Trifluorodiphenylphosphorane
Overview
Description
Trifluorodiphenylphosphorane is an organophosphorus compound with the chemical formula C12H10F3P. It is known for its unique properties and applications in various fields of chemistry and industry. The compound is characterized by the presence of three fluorine atoms and two phenyl groups attached to a central phosphorus atom, making it a valuable reagent in synthetic chemistry .
Scientific Research Applications
Trifluorodiphenylphosphorane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-carbon bonds.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: this compound is employed in the development of pharmaceuticals, especially those involving phosphorus-containing drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluorodiphenylphosphorane can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with a fluorinating agent such as antimony trifluoride. The reaction typically occurs under controlled conditions, including a temperature of around 167°C and a reaction time of approximately 3.6 hours .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications .
Chemical Reactions Analysis
Types of Reactions: Trifluorodiphenylphosphorane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phosphorus oxides.
Reduction: It can be reduced to form diphenylphosphine.
Substitution: this compound can participate in substitution reactions where the fluorine atoms are replaced by other substituents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired products .
Major Products: The major products formed from these reactions include various phosphorus-containing compounds, such as diphenylphosphine oxide and substituted phosphoranes .
Mechanism of Action
The mechanism of action of trifluorodiphenylphosphorane involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to participate in various chemical reactions, forming stable complexes with nucleophiles. The molecular targets and pathways involved include interactions with electron-rich species, leading to the formation of new chemical bonds and products .
Comparison with Similar Compounds
Diphenylphosphine: Similar in structure but lacks the fluorine atoms, making it less reactive in certain applications.
Triphenylphosphine: Contains three phenyl groups instead of two, resulting in different reactivity and applications.
Trifluoromethylphosphine: Similar in having fluorine atoms but differs in the presence of a methyl group instead of phenyl groups.
Uniqueness: Trifluorodiphenylphosphorane is unique due to its combination of fluorine and phenyl groups, providing a balance of reactivity and stability. This makes it particularly valuable in synthetic chemistry and industrial applications where specific reactivity is required .
Properties
IUPAC Name |
trifluoro(diphenyl)-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3P/c13-16(14,15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYZCIFAHYJSCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00921201 | |
Record name | Trifluoro(diphenyl)-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00921201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138-99-4 | |
Record name | Trifluorodiphenylphosphorane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1138-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trifluorodiphenylphosphorane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001138994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trifluoro(diphenyl)-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00921201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trifluorodiphenylphosphorane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.197 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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